molecular formula C24H23BrN2O B3732882 1-(4-biphenylylcarbonyl)-4-(4-bromobenzyl)piperazine

1-(4-biphenylylcarbonyl)-4-(4-bromobenzyl)piperazine

Cat. No. B3732882
M. Wt: 435.4 g/mol
InChI Key: GCLBBKFCXQYBAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-biphenylylcarbonyl)-4-(4-bromobenzyl)piperazine, also known as BBP, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. BBP is a piperazine derivative that has been synthesized using various methods and has shown promising results in various studies.

Mechanism Of Action

1-(4-biphenylylcarbonyl)-4-(4-bromobenzyl)piperazine's mechanism of action is not fully understood, but studies have shown that it inhibits the activity of enzymes involved in cancer cell growth and can induce apoptosis (programmed cell death) in cancer cells. 1-(4-biphenylylcarbonyl)-4-(4-bromobenzyl)piperazine also increases the production of antioxidants in the body, which can protect against oxidative stress and prevent cell damage.

Biochemical And Physiological Effects

1-(4-biphenylylcarbonyl)-4-(4-bromobenzyl)piperazine has been shown to have various biochemical and physiological effects, including anti-tumor, neuroprotective, and antioxidant effects. 1-(4-biphenylylcarbonyl)-4-(4-bromobenzyl)piperazine has also been shown to have anti-inflammatory effects and can reduce inflammation in the body.

Advantages And Limitations For Lab Experiments

One advantage of using 1-(4-biphenylylcarbonyl)-4-(4-bromobenzyl)piperazine in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is that 1-(4-biphenylylcarbonyl)-4-(4-bromobenzyl)piperazine is relatively expensive compared to other compounds, which can limit its use in some experiments.

Future Directions

There are several future directions for 1-(4-biphenylylcarbonyl)-4-(4-bromobenzyl)piperazine research, including further studies on its anti-tumor and neuroprotective effects, as well as its potential use in treating other neurological disorders. Additionally, more research is needed to fully understand 1-(4-biphenylylcarbonyl)-4-(4-bromobenzyl)piperazine's mechanism of action and its effects on the body. Finally, the development of more efficient and cost-effective synthesis methods for 1-(4-biphenylylcarbonyl)-4-(4-bromobenzyl)piperazine could increase its availability for research purposes.
Conclusion:
In conclusion, 1-(4-biphenylylcarbonyl)-4-(4-bromobenzyl)piperazine is a promising compound that has shown potential in various scientific research applications. Its anti-tumor and neuroprotective effects, as well as its antioxidant and anti-inflammatory properties, make it a valuable candidate for further research. However, more studies are needed to fully understand its mechanism of action and its effects on the body.

Scientific Research Applications

1-(4-biphenylylcarbonyl)-4-(4-bromobenzyl)piperazine has been studied extensively in various scientific research applications, including its use as a potential anti-tumor agent. Studies have shown that 1-(4-biphenylylcarbonyl)-4-(4-bromobenzyl)piperazine inhibits the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research in cancer treatment. 1-(4-biphenylylcarbonyl)-4-(4-bromobenzyl)piperazine has also been studied for its potential use in treating neurological disorders such as Parkinson's disease and Alzheimer's disease. Studies have shown that 1-(4-biphenylylcarbonyl)-4-(4-bromobenzyl)piperazine has neuroprotective effects and can prevent the death of neurons in the brain.

properties

IUPAC Name

[4-[(4-bromophenyl)methyl]piperazin-1-yl]-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23BrN2O/c25-23-12-6-19(7-13-23)18-26-14-16-27(17-15-26)24(28)22-10-8-21(9-11-22)20-4-2-1-3-5-20/h1-13H,14-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCLBBKFCXQYBAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Biphenyl-4-yl[4-(4-bromobenzyl)piperazin-1-yl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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